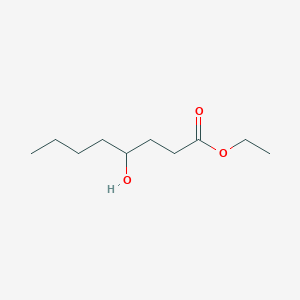
Ethyl 4-hydroxyoctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxyoctanoate is an organic compound with the molecular formula C10H20O3 It is an ester derived from 4-hydroxyoctanoic acid and ethanol This compound is known for its pleasant odor and is often used in the fragrance and flavor industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxyoctanoate can be synthesized through the esterification of 4-hydroxyoctanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of advanced separation techniques, such as distillation, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-hydroxyoctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxooctanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 4-hydroxyoctanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 4-oxooctanoate
Reduction: Ethyl 4-hydroxyoctanol
Substitution: Ethyl 4-halo-octanoate (e.g., ethyl 4-chlorooctanoate)
Applications De Recherche Scientifique
Ethyl 4-hydroxyoctanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the fragrance and flavor industry due to its pleasant odor. It is also used in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of ethyl 4-hydroxyoctanoate depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, disrupting microbial cell walls and inhibiting their growth. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl and ester functional groups, which can participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Ethyl 4-hydroxyoctanoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxyhexanoate: Similar structure but with a shorter carbon chain.
Ethyl 4-hydroxydecanoate: Similar structure but with a longer carbon chain.
Ethyl 4-hydroxybutanoate: Similar structure but with an even shorter carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its balance of hydrophilic and hydrophobic characteristics makes it versatile for various applications in different fields.
Propriétés
Numéro CAS |
57753-66-9 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
ethyl 4-hydroxyoctanoate |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 |
Clé InChI |
CVRDXMOYGSJRGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


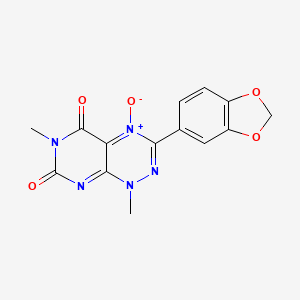
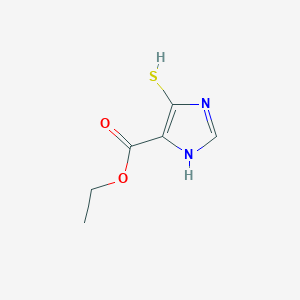
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-](/img/structure/B14618724.png)
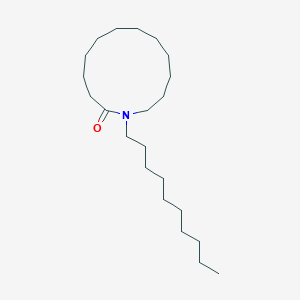
![(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine](/img/structure/B14618736.png)
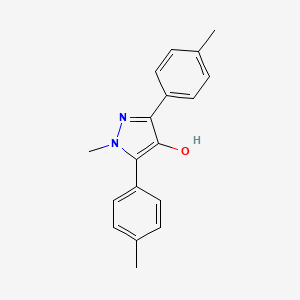

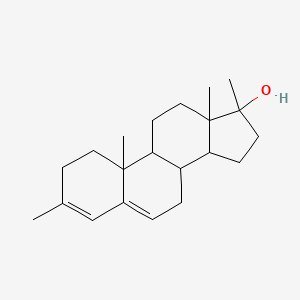
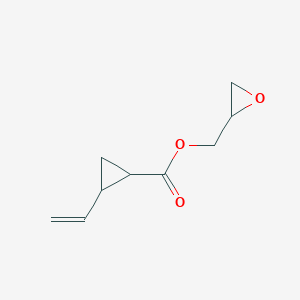

![1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14618792.png)
![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)

![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
